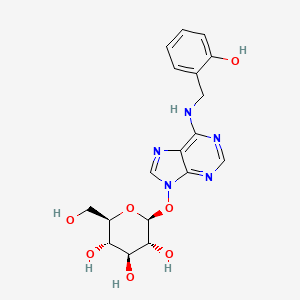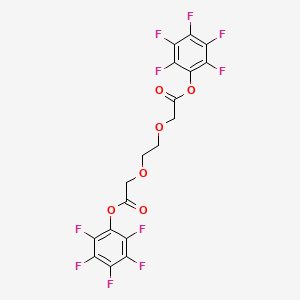![molecular formula C21H24Cl2N4O3 B1354024 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide CAS No. 408304-11-0](/img/structure/B1354024.png)
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The molecule also includes a morpholine ring, a common feature in many drugs due to its polarity and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzyl chloride with a morpholine . In this case, the 3,4-dichlorobenzyl chloride could react with morpholine to form the 3,4-dichlorobenzyl-morpholine moiety . The ureido group could then be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the benzamide group suggests potential for hydrogen bonding, while the dichlorobenzyl group indicates potential for halogen interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzyl chloride moiety can participate in nucleophilic substitution reactions . The urea group could also potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dichlorobenzyl and morpholine groups in this compound suggest it may be polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Stability
The molecular structure of benzamide derivatives, including compounds similar to 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide, often exhibits significant stability due to various intra- and intermolecular hydrogen bonds. For example, a related compound, a benzamide molecule with a morpholinone ring, shows a twist-boat conformation fused to a benzene ring, further linked to a 4-(methylsulfonyl)-2-nitrobenzamide system, stabilized by N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N hydrogen bonds (Pang, Yang, Yin, & Mao, 2006).
Antiproliferative Activities
Antitumor Properties
Compounds with structural similarities to the queried chemical have shown promising antitumor activities. For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibited significant inhibitory capacity against the proliferation of certain cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018). Additionally, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides designed and synthesized demonstrated potent antiproliferative activities, particularly compound T11, which can block the PI3K/Akt/mTOR pathway and induce apoptosis of HCT-116 cells (Wang et al., 2015).
Molecular Interactions and Crystal Structures
X-ray Crystallography and Molecular Conformations
The crystal structure analysis of related compounds, such as 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide and its hydrochloride salts, revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding and a network of intermolecular bonds, demonstrating the compounds' complex interactions and stability (Remko et al., 2010).
Synthesis and Reactivity
Synthesis Pathways and Reactivity
The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, a component structurally related to the queried chemical, is synthesized through multiple stages, indicating a complex synthesis pathway involving chlorobenzoic acid chloroanhydride, morpholinopropionitrile, and several other reactions. The process demonstrates the chemical's potential for diverse chemical modifications and applications (Donskaya et al., 2004).
Eigenschaften
IUPAC Name |
4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436271 |
Source


|
| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide | |
CAS RN |
408304-11-0 |
Source


|
| Record name | 4-{3-[4-(3,4-DICHLORO-BENZYL)-MORPHOLIN-2-YLMETHYL]-UREIDOMETHYL}-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




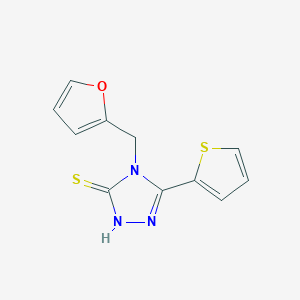
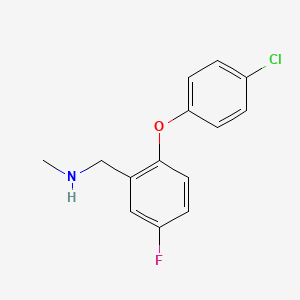

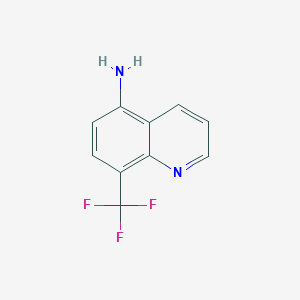
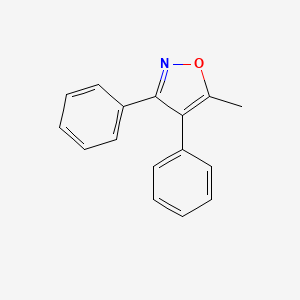
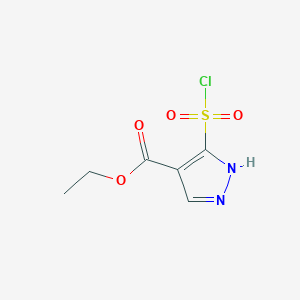
![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
